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molecular formula C6H5BrOS B186591 3-Bromo-5-methylthiophene-2-carbaldehyde CAS No. 36155-82-5

3-Bromo-5-methylthiophene-2-carbaldehyde

Cat. No. B186591
M. Wt: 205.07 g/mol
InChI Key: ZKIPMYBKNJQSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329686B2

Procedure details

To a suspension of 3-bromo-5-methyl-2-thiophenecarboxaldehyde (500 mg) in water (10 ml) was added hydroxylamine-O-sulfonic acid (330 mg). The mixture was heated to 50° C. for 12 h and allowed to cool. The mixture was then extracted with ethyl acetate (3×50 ml). The combined organic layers were washed (brine), dried (MgSO4), filtered and evaporated to leave the sub-title compound (410 mg) as a brown solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5]([CH3:7])[S:4][C:3]=1[CH:8]=O.[NH2:10]OS(O)(=O)=O>O>[Br:1][C:2]1[CH:6]=[C:5]([CH3:7])[S:4][C:3]=1[C:8]#[N:10]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(SC(=C1)C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
330 mg
Type
reactant
Smiles
NOS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC(=C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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